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Compound of Interest

Compound Name: 2-Fluorobenzyl alcohol

Cat. No.: B146938 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Fluorobenzyl alcohol and its

positional isomers, 3-Fluorobenzyl alcohol and 4-Fluorobenzyl alcohol. The inclusion of a

fluorine atom on the benzene ring induces distinct changes in the electronic environment of

each molecule, which are readily observable through various spectroscopic techniques. This

comparative analysis, supported by experimental data, serves as a valuable resource for the

unambiguous identification and characterization of these isomers in research and development

settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F

NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the three isomers.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Compound
Chemical Shift (δ) ppm /
Multiplicity / J (Hz)

Assignment

2-Fluorobenzyl alcohol 7.40 (t, J=7.5) Ar-H

7.31–7.24 (m) Ar-H

7.13 (t, J=7.5) Ar-H

7.04 (t, J=9.2) Ar-H

4.70 (s) CH₂

3.09 (s) OH

3-Fluorobenzyl alcohol 7.29–7.35 (m) Ar-H

7.04–7.09 (m) Ar-H

6.90 (t, J=8.5) Ar-H

4.64 (s) CH₂

2.63 (s) OH

4-Fluorobenzyl alcohol 7.30-7.33 (m) Ar-H

7.01-7.05 (m) Ar-H

4.63 (s) CH₂

2.07 (s) OH

Data sourced from a Royal Society of Chemistry supplementary publication.[1]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
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Compound
Chemical Shift (δ) ppm /
(JC-F in Hz)

Assignment

2-Fluorobenzyl alcohol 160.55 (d, J=246.0) C-F

129.26 Ar-C

128.84 (d, J=4.6) Ar-C

128.18 (d, J=15.3) Ar-C

124.22 (d, J=3.8) Ar-C

115.24 (d, J=22.0) Ar-C

58.71 (d, J=5.3) CH₂

3-Fluorobenzyl alcohol 163.99 (d, J=245.4) C-F

143.49 (d, J=6.9) Ar-C

130.01 (d, J=8.4) Ar-C

122.56 Ar-C

114.54 (d, J=21.2) Ar-C

113.84 (d, J=22.0) Ar-C

64.49 CH₂

4-Fluorobenzyl alcohol 162.2 (d, J=245.2) C-F

136.9 (d, J=3.1) Ar-C

128.8 (d, J=8.1) Ar-C

115.4 (d, J=21.5) Ar-C

64.5 CH₂

Data compiled from various chemical data sources.[1][2]

Table 3: ¹⁹F NMR Spectroscopic Data (CDCl₃, referenced
to CFCl₃)
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Compound Chemical Shift (δ) ppm

2-Fluorobenzyl alcohol -118.9

3-Fluorobenzyl alcohol -113.5

4-Fluorobenzyl alcohol -115.2

Note: ¹⁹F NMR chemical shifts can vary slightly depending on the reference and solvent.

Table 4: Key IR Absorption Bands (neat)

Compoun
d

O-H
stretch
(cm⁻¹)

C-H
stretch
(aromatic
) (cm⁻¹)

C-H
stretch
(aliphatic)
(cm⁻¹)

C=C
stretch
(aromatic
) (cm⁻¹)

C-O
stretch
(cm⁻¹)

C-F
stretch
(cm⁻¹)

2-

Fluorobenz

yl alcohol

~3350

(broad)
~3050 ~2880

~1610,

1490
~1225 ~1030

3-

Fluorobenz

yl alcohol

~3340

(broad)
~3045 ~2875

~1600,

1485
~1250 ~1070

4-

Fluorobenz

yl alcohol

~3330

(broad)
~3040 ~2870

~1605,

1510
~1220 ~1015

Table 5: Mass Spectrometry Data (Electron Ionization)
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Compound Molecular Ion (M⁺) [m/z]
Key Fragment Ions [m/z]
and (Proposed Identity)

2-Fluorobenzyl alcohol 126
109 ([M-OH]⁺), 97 ([M-

CH₂OH]⁺), 77 ([C₆H₅]⁺)

3-Fluorobenzyl alcohol 126
109 ([M-OH]⁺), 97 ([M-

CH₂OH]⁺), 77 ([C₆H₅]⁺)

4-Fluorobenzyl alcohol 126
109 ([M-OH]⁺), 97 ([M-

CH₂OH]⁺), 77 ([C₆H₅]⁺)

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H,
¹³C, and ¹⁹F)

Sample Preparation: Approximately 5-10 mg of the fluorobenzyl alcohol isomer was

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm

NMR tube.[3]

Instrumentation: Spectra were acquired on a 500 MHz NMR spectrometer.[1]

¹H NMR Acquisition: The instrument was tuned to the proton frequency. A standard single-

pulse experiment was performed with a 90° pulse width, a spectral width of 16 ppm, an

acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were

accumulated for a good signal-to-noise ratio.

¹³C NMR Acquisition: The instrument was tuned to the carbon frequency. A proton-decoupled

pulse sequence was used with a 30° pulse width, a spectral width of 240 ppm, an acquisition

time of 1 second, and a relaxation delay of 2 seconds. Approximately 1024 scans were

accumulated.

¹⁹F NMR Acquisition: The instrument was tuned to the fluorine frequency. A standard single-

pulse experiment was performed with a 90° pulse width and a spectral width of 200 ppm.
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Chemical shifts were referenced to an external standard of CFCl₃.

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed,

phase-corrected, and baseline-corrected. The chemical shifts for ¹H and ¹³C NMR were

referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: As the fluorobenzyl alcohols are liquids at room temperature, a "neat"

sample was prepared. A single drop of the neat liquid was placed on the surface of one

sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A second salt plate was

carefully placed on top to create a thin liquid film between the plates.[4][5]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.

Data Acquisition: A background spectrum of the empty salt plates was first recorded. The

prepared sample was then placed in the spectrometer's sample holder, and the infrared

spectrum was recorded from 4000 to 600 cm⁻¹. Typically, 16 scans were co-added to

improve the signal-to-noise ratio.

Data Processing: The sample spectrum was ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: A small amount of the liquid sample was introduced into the mass

spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS)

for separation and subsequent analysis.

Instrumentation: An electron ionization (EI) mass spectrometer was used.[6]

Ionization: The sample molecules were bombarded with a beam of high-energy electrons

(typically 70 eV) in the ion source, causing ionization and fragmentation.[6]

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)

were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole

or time-of-flight mass analyzer.
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Detection: The abundance of each ion was measured by an electron multiplier detector, and

the data was plotted as a mass spectrum (relative abundance vs. m/z).

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the

fluorobenzyl alcohol isomers.
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Caption: Workflow for the spectroscopic comparison of fluorobenzyl alcohol isomers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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